molecular formula C22H30ClN3O3 B4565588 1'-(3-chlorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine

1'-(3-chlorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine

Cat. No.: B4565588
M. Wt: 419.9 g/mol
InChI Key: PLFABTPGXPLDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3-chlorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a useful research compound. Its molecular formula is C22H30ClN3O3 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.1975695 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Studies and Chemical Synthesis

1'-(3-chlorobenzoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine and its derivatives have been the subject of various scientific studies focusing on their unique chemical properties and potential applications in different fields of research. These studies range from exploring conformational dynamics under different conditions to synthesizing novel compounds for further biochemical and pharmacological investigations.

pH-Triggered Conformational Switch : A study by Samoshin et al. (2013) on trans-3-hydroxy-4-morpholinopiperidine, a compound related to the core structure of this compound, highlighted its potential as a pH-sensitive conformational switch. This property allows it to perform two consecutive flips or flip-flop when the basicity/acidity of the solution changes, suggesting applications in smart materials and molecular devices (Samoshin et al., 2013).

Novel Compound Synthesis : Research on synthesizing new compounds often involves modifications of existing structures to enhance or introduce new functionalities. For instance, the synthesis and characterization of novel N‐Alkylamine‐ and N‐Cycloalkylamine‐Derived 2‐Benzoyl‐N‐aminohydrazinecarbothioamides, 1,3,4‐Thiadiazoles, and 1,2,4‐Triazole‐5(4H)thiones by Foks et al. (2014) demonstrate the versatility of using similar structural motifs for creating compounds with potential biological activities (Foks et al., 2014).

Luminescent Agents for Imaging : The study by Amoroso et al. (2008) on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a compound with a somewhat analogous functional group arrangement, showcases the application of such molecules as thiol-reactive luminescent agents for biological imaging, specifically targeting mitochondria in fluorescence microscopy. This indicates a possible avenue for derivatives of this compound in cellular imaging and diagnostics (Amoroso et al., 2008).

Properties

IUPAC Name

[1-[1-(3-chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O3/c23-19-3-1-2-18(16-19)22(28)25-10-6-20(7-11-25)24-8-4-17(5-9-24)21(27)26-12-14-29-15-13-26/h1-3,16-17,20H,4-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFABTPGXPLDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.